molecular formula C21H24N4OS B305615 N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305615
M. Wt: 380.5 g/mol
InChI Key: HUYRKNJLIKMIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. It has also been proposed that it may inhibit the growth of cancer cells through the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
In vitro studies have shown that N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can inhibit the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its potential as a therapeutic agent for various diseases. However, its limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These include:
1. Further investigation of its anti-inflammatory and analgesic effects in vivo
2. Studies on its potential as a treatment for Alzheimer's disease
3. Exploration of its mechanism of action in cancer cells
4. Development of more efficient synthesis methods to improve its bioavailability and solubility.
Conclusion
N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown potential as a therapeutic agent for various diseases. Its anti-inflammatory and analgesic effects, as well as its ability to inhibit the growth of cancer cells, make it an interesting compound for further research. However, its limitations, such as its low solubility in water, must be addressed in order to fully explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide and acetic anhydride. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization.

Scientific Research Applications

N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential treatment for Alzheimer's disease.

properties

Product Name

N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

N-benzyl-2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24N4OS/c1-2-25-19(14-13-17-9-5-3-6-10-17)23-24-21(25)27-16-20(26)22-15-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,22,26)

InChI Key

HUYRKNJLIKMIPA-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CCC3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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